Ethyl 2-[(oxolan-2-ylmethyl)amino]acetate
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Overview
Description
Ethyl 2-[(oxolan-2-ylmethyl)amino]acetate is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . It is also known by its IUPAC name, ethyl [ (tetrahydro-2-furanylmethyl)amino]acetate . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(oxolan-2-ylmethyl)amino]acetate typically involves the reaction of ethyl bromoacetate with oxolan-2-ylmethylamine under basic conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(oxolan-2-ylmethyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Ethyl 2-[(oxolan-2-ylmethyl)amino]acetate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[(oxolan-2-ylmethyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(oxolan-2-ylmethyl)amino]propanoate
- Ethyl 2-[(oxolan-2-ylmethyl)amino]butanoate
- Ethyl 2-[(oxolan-2-ylmethyl)amino]pentanoate
Uniqueness
Ethyl 2-[(oxolan-2-ylmethyl)amino]acetate is unique due to its specific structural features, such as the presence of the oxolan-2-ylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
ethyl 2-(oxolan-2-ylmethylamino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-12-9(11)7-10-6-8-4-3-5-13-8/h8,10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJSXMVSFDTZAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1CCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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